molecular formula C18H11ClF2N2OS B4805811 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

Cat. No.: B4805811
M. Wt: 376.8 g/mol
InChI Key: QGFXJNCDPRGJEJ-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a difluorophenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenylpyrimidine with a sulfur-containing reagent to introduce the sulfanyl group. This is followed by the reaction with 2,4-difluorophenyl ethanone under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
  • 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
  • 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE .

Uniqueness

What sets 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-1-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N2OS/c19-12-3-1-11(2-4-12)16-7-8-22-18(23-16)25-10-17(24)14-6-5-13(20)9-15(14)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXJNCDPRGJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 2
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2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

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